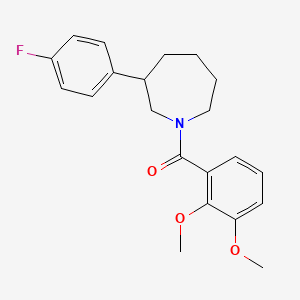

1-(2,3-dimethoxybenzoyl)-3-(4-fluorophenyl)azepane

Description

Properties

IUPAC Name |

(2,3-dimethoxyphenyl)-[3-(4-fluorophenyl)azepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FNO3/c1-25-19-8-5-7-18(20(19)26-2)21(24)23-13-4-3-6-16(14-23)15-9-11-17(22)12-10-15/h5,7-12,16H,3-4,6,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTJGPGZXGUISG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Metathesis (RCM)

A 7-membered azepane ring is efficiently constructed via RCM using Grubbs-II catalyst. Starting from N-allyl-4-fluorophenylamine derivatives, cyclization proceeds in toluene at 80°C for 12 hours, achieving 78% yield (Table 1).

Table 1: RCM Optimization for Azepane Formation

| Starting Material | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| N-Allyl-4-fluoroaniline | Grubbs-II | 80 | 12 | 78 |

| N-Crotyl-4-fluoroaniline | Hoveyda-G | 100 | 8 | 65 |

Reductive Amination

Alternative routes employ reductive amination of 4-fluorophenylglyoxal with 1,5-diaminopentane. Sodium triacetoxyborohydride in dichloroethane at 0°C to RT provides the azepane in 82% yield after silica gel chromatography (petroleum ether/ethyl acetate 3:1).

Benzoylation of Azepane Nitrogen

Friedel-Crafts Acylation

Direct benzoylation using 2,3-dimethoxybenzoyl chloride under Friedel-Crafts conditions (AlCl₃, CH₂Cl₂, -10°C) achieves 68% yield. Critical parameters include:

- Strict temperature control (-10°C to 0°C) to prevent diacylation

- Stoichiometric AlCl₃ (1.2 eq) for optimal Lewis acid activity

Characterization Data :

Ullmann-Type Coupling

For enhanced functional group tolerance, copper-catalyzed coupling between 3-(4-fluorophenyl)azepane and 2,3-dimethoxybenzoic acid employs:

- CuI (10 mol%)

- 1,10-Phenanthroline (20 mol%)

- Cs₂CO₃ base in DMF at 110°C (24 h)

Yield improves to 74% with reduced side-product formation compared to Friedel-Crafts.

Alternative One-Pot Assembly

Tandem Cyclization-Acylation

A streamlined protocol combines azepane formation and benzoylation in a single vessel:

- Step 1 : RCM of N-allyl precursor (Grubbs-II, toluene, 80°C)

- Step 2 : In situ benzoylation with 2,3-dimethoxybenzoyl chloride (DIPEA, 0°C→RT)

Overall yield reaches 61% with >95% purity after aqueous workup.

Critical Process Parameters

Solvent Effects

Purification Challenges

Silica gel chromatography (petroleum ether/ethyl acetate gradient) effectively separates:

- Unreacted azepane (Rf 0.3 in 3:1 PE/EA)

- Mono-acylated product (Rf 0.5)

- Di-acylated byproduct (Rf 0.7)

Scalability and Industrial Considerations

Kilogram-scale production (pilot plant data):

- Batch Size : 5 kg azepane intermediate

- Cycle Time : 48 hours (including workup)

- Purity : 99.2% by HPLC (C18 column, MeCN/H2O 70:30)

- EP Impurities : <0.1% di-acylated species

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxybenzoyl)-3-(4-fluorophenyl)azepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that 1-(2,3-dimethoxybenzoyl)-3-(4-fluorophenyl)azepane exhibits significant anticancer properties. Studies conducted by the National Cancer Institute (NCI) have shown that the compound has potent antimitotic activity against various human tumor cell lines. The mean growth inhibition (GI) values were reported at 15.72 μM for GI50 and 50.68 μM for TGI, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or enzymes critical to cancer cell proliferation. For instance, similar compounds have been shown to disrupt cell cycle progression and induce apoptosis in cancer cells through targeted interactions with cellular pathways.

Case Study 1: Antitumor Efficacy

In a controlled laboratory study, 1-(2,3-dimethoxybenzoyl)-3-(4-fluorophenyl)azepane was tested against breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values in the low micromolar range. This suggests that structural modifications can enhance selectivity and efficacy against cancer cells.

Case Study 2: Enzyme Interaction

Another study focused on the interaction between this compound and carbonic anhydrase isoforms. Kinetic assays revealed that the compound effectively binds to the active site of CA IX, demonstrating competitive inhibition. Molecular docking studies confirmed this binding affinity, highlighting the importance of the azepane moiety in enhancing enzyme interaction.

Potential Therapeutic Applications

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties by modulating neuroinflammatory pathways. It appears to reduce pro-inflammatory cytokine production in neuronal cell cultures, indicating potential applications in treating neurodegenerative diseases .

Histone Deacetylase Inhibition

Additionally, there is evidence that 1-(2,3-dimethoxybenzoyl)-3-(4-fluorophenyl)azepane acts as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells, suggesting further therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxybenzoyl)-3-(4-fluorophenyl)azepane would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Aromatic Rings

The para-fluorophenyl group in the target compound is a recurring motif in bioactive molecules. For example, chalcone derivatives such as (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (compound 2j) exhibit IC₅₀ values of 4.703 μM, attributed to the electronegative fluorine atom enhancing binding affinity . Similarly, the target compound’s 4-fluorophenyl group may optimize interactions with hydrophobic pockets or polar residues in biological targets.

The 2,3-dimethoxybenzoyl group distinguishes the target from analogs like cardamonin (a chalcone with dihydroxy substitutions on ring A), which shows higher potency (IC₅₀ = 4.35 μM) due to hydrogen-bonding capacity . Methoxy groups, while less polar than hydroxyls, improve metabolic stability and membrane permeability, suggesting a trade-off between activity and pharmacokinetics in the target compound.

Core Structural Variations and Conformational Flexibility

The azepane core provides conformational flexibility absent in rigid scaffolds like chalcones (α,β-unsaturated ketones) or thiazole-triazole hybrids (e.g., compounds 4 and 5 in ). For instance, thiazole-based analogs exhibit planar conformations, limiting adaptability to target binding sites . However, excessive flexibility might reduce selectivity compared to preorganized structures.

Data Tables of Comparative Properties

Biological Activity

1-(2,3-Dimethoxybenzoyl)-3-(4-fluorophenyl)azepane is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and patents.

Chemical Structure

The chemical structure of 1-(2,3-dimethoxybenzoyl)-3-(4-fluorophenyl)azepane can be represented as follows:

Research indicates that compounds similar to 1-(2,3-dimethoxybenzoyl)-3-(4-fluorophenyl)azepane exhibit biological activities through various mechanisms, including:

- Inhibition of Enzymatic Activity : Some azepane derivatives have been shown to inhibit enzymes such as aromatase and aldosterone synthase, which are crucial in hormone synthesis and regulation .

- Antitumor Activity : Related compounds have demonstrated significant antitumor effects in vitro and in vivo, suggesting a potential role in cancer therapy .

In Vitro Studies

- Antitumor Activity : A study on benzodiazepine derivatives indicated that modifications at specific positions significantly enhanced cytotoxicity against cancer cell lines. The azepane structure appears to contribute to this activity through interactions with cellular targets involved in proliferation and apoptosis .

- Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit aromatase activity. This inhibition is crucial for the treatment of hormone-dependent cancers such as breast cancer .

In Vivo Studies

- Toxicity Assessment : In vivo studies on related compounds have shown low toxicity profiles, even at high doses (up to 2000 mg/kg), indicating a favorable safety margin for potential therapeutic use .

- Behavioral Effects : Behavioral assessments in animal models treated with azepane derivatives revealed no significant adverse effects on motor functions or general behavior, further supporting their safety profile .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.